molecular formula C7H3ClF3NO5S B3043103 2-Chloro-4-nitrophenyl triflate CAS No. 73088-08-1

2-Chloro-4-nitrophenyl triflate

Cat. No.: B3043103
CAS No.: 73088-08-1
M. Wt: 305.62 g/mol
InChI Key: NFBMXHSVOJFYEM-UHFFFAOYSA-N
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Description

2-Chloro-4-nitrophenyl triflate (CAS 73088-08-1) is a high-purity, specialized chemical reagent with the molecular formula C7H3ClF3NO5S and a molecular weight of 305.62 g/mol . This compound, known as an aryl trifluoromethanesulfonate (triflate), is an indispensable tool in modern organic chemistry, primarily valued as a versatile precursor in cross-coupling reactions . The triflate group (–OTf) is an exceptional leaving group due to the strong electron-withdrawing nature of the trifluoromethyl sulfonate moiety and the resonance stabilization of the resulting triflate anion, making this compound comparable and often superior to aryl halides in reactions that form new carbon-carbon and carbon-heteroatom bonds . The unique structure of this reagent, featuring both a nitro and a chloro substituent on the phenyl ring, renders it a highly electron-deficient system . This electronic activation makes it an excellent electrophile for Nucleophilic Aromatic Substitution (SNAr) reactions and significantly enhances its reactivity in the oxidative addition step of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig amination . Researchers utilize this compound as a key intermediate in the synthesis of complex aromatic compounds for pharmaceuticals and agrochemicals, as well as in the preparation of nitroaryl derivatives for dyes, sensors, and advanced materials . A notable application is its use in efficient palladium-catalyzed transformations to nitroaromatics, a protocol that circumvents issues of regioselectivity associated with traditional nitration methods . This product is rigorously tested for purity and stability. It is supplied in amber glass vials under an inert atmosphere to prevent degradation, ensuring optimal performance in demanding laboratory applications . Safety Note: This product is For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for human or veterinary applications . Please refer to the Safety Data Sheet for detailed handling and hazard information.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-chloro-4-nitrophenyl) trifluoromethanesulfonate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClF3NO5S/c8-5-3-4(12(13)14)1-2-6(5)17-18(15,16)7(9,10)11/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFBMXHSVOJFYEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Cl)OS(=O)(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClF3NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Routes and Methodologies for 2 Chloro 4 Nitrophenyl Triflate

Precursor Synthesis of 2-Chloro-4-nitrophenol (B164951)

The direct synthesis of 2-chloro-4-nitrophenol is the foundational step in producing the target triflate. The most common strategies involve the regioselective chlorination of 4-nitrophenol (B140041), leveraging the directing effects of the existing hydroxyl and nitro substituents on the aromatic ring.

The introduction of a chlorine atom ortho to the hydroxyl group of 4-nitrophenol is influenced by the electronic nature of the substituents. The hydroxyl group is an activating, ortho-, para-director, while the nitro group is a deactivating, meta-director. This electronic opposition necessitates carefully chosen reagents and conditions to achieve the desired 2-chloro isomer.

Various chlorinating agents have been documented for the conversion of 4-nitrophenol to 2-chloro-4-nitrophenol. These methods aim to achieve high regioselectivity and yield by controlling the reactivity of the chlorine source.

One approach involves reacting 4-nitrophenol with gaseous chlorine in an aqueous solution of hydrochloric acid. This process is typically conducted at elevated temperatures (70-90 °C), where the 4-nitrophenol is in a molten state, to facilitate the reaction. Another documented method utilizes N-chloro-N-(phenylsulfonyl)benzenesulfonamide in acetonitrile (B52724) at room temperature for the monochlorination of nitrophenols. chemicalbook.com The use of hypochlorous acid (HOCl) has also been studied, where it reacts with the electron-rich phenol (B47542) via electrophilic substitution to form 2-chloro-4-nitrophenol as the primary initial product.

The following table summarizes representative findings for these halogenation reactions.

Table 1: Comparison of Halogenation Reagents for 4-Nitrophenol

Reagent Solvent Temperature Yield Reference
Gaseous Chlorine Aqueous HCl 70-90 °C Not specified google.com
N-chloro-N-(phenylsulfonyl)benzenesulfonamide Acetonitrile 20-25 °C 99.6% chemicalbook.com

An alternative to using direct chlorinating agents is oxidative chlorination. This method generates the electrophilic chlorine species in situ from a stable chloride source, such as hydrochloric acid, in the presence of a strong oxidizing agent. This approach can offer better control and avoid the handling of gaseous chlorine.

A patented method describes the chlorination of 4-nitrophenol in a hydrochloric acid solution by adding an oxidizing agent like hydrogen peroxide (19-30%) or nitric acid (20-30%). google.com The reaction proceeds at a mild temperature of 25-30 °C. This process is reported to be more technologically streamlined and environmentally friendly than methods requiring high temperatures and gaseous chlorine, providing a high yield of the desired product. google.com A notable yield of 83% for 2-chloro-4-nitrophenol was achieved using hydrogen peroxide as the oxidant in a solution of concentrated hydrochloric acid and water. google.com

Beyond the direct chlorination of 4-nitrophenol, alternative routes that construct the substituted phenol from different precursors are also employed. These methods often involve nucleophilic aromatic substitution (SNAr) reactions.

A distinct synthetic route for 2-chloro-4-nitrophenol begins with 2-methoxy-5-nitroaniline. scnu.edu.cn This starting material undergoes a diazotization reaction, followed by a Sandmeyer reaction, to produce 2-chloro-4-nitroanisole (B1210655). The final step is a nucleophilic substitution reaction where the methoxy (B1213986) group of 2-chloro-4-nitroanisole is demethylated by treatment with sodium hydroxide, followed by acidification with hydrochloric acid to yield the 2-chloro-4-nitrophenol product. scnu.edu.cn This pathway highlights the versatility of building complex aromatic systems through a sequence of reliable, named reactions.

Alternative Synthetic Pathways to Substituted Nitrophenols

Triflation Reactions to Yield 2-Chloro-4-nitrophenyl Triflate

The final step in the synthesis is the conversion of the phenolic hydroxyl group of 2-chloro-4-nitrophenol into a triflate (trifluoromethanesulfonate) group. Triflates are excellent leaving groups in nucleophilic substitution and cross-coupling reactions, making this compound a valuable intermediate for further synthetic transformations.

This transformation is typically accomplished by reacting the phenol with a highly electrophilic triflating agent. Common reagents for this purpose include trifluoromethanesulfonic anhydride (B1165640) (triflic anhydride, Tf₂O) or trifluoromethanesulfonyl chloride (TfCl). The reaction is almost always carried out in the presence of a non-nucleophilic base to neutralize the acid byproduct (triflic acid or HCl). Pyridine (B92270) or hindered pyridine derivatives like 2,6-lutidine or 2-chloropyridine (B119429) are frequently used for this purpose in an inert aprotic solvent such as dichloromethane (B109758) (CH₂Cl₂). rsc.org The general reaction involves the attack of the phenolic oxygen on the sulfur atom of the triflating agent, followed by the departure of the leaving group and deprotonation by the base. While the specific application to 2-chloro-4-nitrophenol is not detailed in the surveyed literature, this established methodology represents the standard and expected route to this compound. bldpharm.com

Direct Triflation of 2-Chloro-4-nitrophenol

The principal and most direct route to this compound is the O-triflation of 2-chloro-4-nitrophenol. This transformation involves the reaction of the phenolic hydroxyl group with a triflyl (SO₂CF₃) source. The electron-withdrawing nature of the nitro and chloro substituents on the phenol increases its acidity, facilitating deprotonation but potentially decreasing the nucleophilicity of the resulting phenoxide. The selection of the triflating agent and reaction conditions is therefore crucial for achieving high yields.

Utilization of Triflic Anhydride (Tf₂O)

Trifluoromethanesulfonic anhydride, commonly known as triflic anhydride (Tf₂O), is a highly reactive and powerful electrophilic reagent for the triflation of phenols. chemrxiv.orgresearchgate.net The reaction proceeds by activating the phenol, typically with a base, to form a phenoxide, which then attacks the electrophilic sulfur atom of Tf₂O.

The general reaction is as follows: ArOH + (CF₃SO₂)₂O + Base → ArOSO₂CF₃ + [Base-H]⁺[CF₃SO₃]⁻

Due to its high reactivity, reactions with triflic anhydride are often rapid, even at low temperatures. researchgate.netacs.org However, this high reactivity can also lead to a lack of selectivity with more complex molecules and requires careful control of reaction conditions to avoid side reactions. chemrxiv.orgacs.org The reagent is also sensitive to moisture, necessitating anhydrous conditions for optimal performance. chemrxiv.org

A common procedure involves dissolving the phenol in a suitable solvent, such as dichloromethane, and adding a base, followed by the dropwise addition of triflic anhydride at a reduced temperature (e.g., 0 °C to -10 °C).

Application of N-Phenylbis(trifluoromethanesulfonimide) and Related Reagents (e.g., Comins' Reagent)

Milder and more stable alternatives to triflic anhydride have been developed to address issues of reactivity and selectivity. acs.org Among these, N-phenylbis(trifluoromethanesulfonimide) (PhNTf₂) and its derivatives are prominent. chemrxiv.orgacs.org These reagents are crystalline, air-stable solids that are less prone to hydrolysis and often provide better yields and selectivity. acs.orgsci-hub.se

Comins' reagent, N-(5-chloro-2-pyridyl)bis(trifluoromethanesulfonimide), is a particularly effective triflating agent for a wide range of phenols and other carbonyl compounds. sci-hub.seenamine.netwikipedia.org It is known for its high reactivity under mild conditions and for facilitating easier purification of the triflate product, as the byproduct is readily removed. nih.gov The triflation of electron-deficient phenols, such as 2-chloro-4-nitrophenol, can be effectively carried out using these types of reagents.

Research has also shown that microwave-assisted synthesis using N-phenyltriflimide can dramatically reduce reaction times from several hours to just a few minutes, making it suitable for high-throughput chemistry applications. acs.org

Role of Bases and Solvents in Triflation Efficiency

The choice of base and solvent is a critical parameter that significantly influences the efficiency and outcome of the triflation reaction.

Bases: The base deprotonates the phenol to form the more nucleophilic phenoxide ion.

Amine Bases: Pyridine and triethylamine (B128534) are commonly used organic bases. researchgate.netresearchgate.net Pyridine can also act as the solvent. For sterically hindered phenols, bulkier, non-nucleophilic bases like 2,6-di-tert-butyl-4-methylpyridine (B104953) may be employed to prevent side reactions.

Inorganic Bases: Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are also effective. enamine.netorganic-chemistry.org The use of cesium salts, in particular, has been shown to promote high yields in triflation reactions with Comins' reagent. enamine.net

Solvents: The solvent must be inert to the highly reactive triflating agents and should effectively dissolve the reactants.

Aprotic Solvents: Dichloromethane (DCM), acetonitrile (MeCN), tetrahydrofuran (B95107) (THF), and N,N-dimethylformamide (DMF) are common choices. chemrxiv.orgacs.orgresearchgate.net The polarity of the solvent can influence reaction rates.

Aqueous Biphasic Systems: An innovative approach involves using a biphasic system, such as toluene (B28343) and a basic aqueous solution (e.g., NaOH or K₃PO₄). organic-chemistry.org This method avoids the use of amine bases, which can sometimes contaminate the product and complicate purification. The aryl triflate forms in the organic phase, allowing for simple isolation through phase separation. organic-chemistry.orgnih.gov This technique is efficient, cost-effective, and simplifies the workup process. organic-chemistry.org

The following table summarizes the roles and common examples of bases and solvents in triflation reactions.

ComponentRole in TriflationCommon Examples
Base Deprotonates the phenolic hydroxyl group, increasing its nucleophilicity.Pyridine, Triethylamine (TEA), Diisopropylethylamine (DIPEA), Potassium Carbonate (K₂CO₃), Cesium Carbonate (Cs₂CO₃), Potassium Phosphate (K₃PO₄)
Solvent Provides a medium for the reaction; must be inert to the reactants and reagents.Dichloromethane (DCM), Acetonitrile (MeCN), Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF), Toluene

Triflate Exchange and Trans-triflation Strategies

While direct triflation of phenols is the standard method for preparing aryl triflates, other strategies involving the exchange of a leaving group for a triflate are less common and not widely reported for the synthesis of compounds like this compound. The term "triflate exchange" typically refers to the conversion of other functional groups, such as halides or boronic acids, into triflates.

However, the literature is more focused on the transformation of the triflate group itself, rather than its formation via exchange. Aryl triflates are highly valued as versatile coupling partners in a myriad of transition-metal-catalyzed cross-coupling reactions, effectively serving as "pseudo-halides". nih.gov For instance, there are well-established palladium-catalyzed methods to convert aryl triflates into aryl halides (chlorides, bromides), arylboronates, and other derivatives. nih.govorganic-chemistry.orgorganic-chemistry.org These reactions proceed via oxidative addition of the C-OTf bond to a low-valent metal center. An attempt to reverse this process, for example, by reacting an aryl halide with potassium triflate (KOTf) under palladium catalysis to form an aryl triflate, has been reported to be unsuccessful. nih.gov

The synthesis of aryl triflates from non-phenolic starting materials, such as arylboronic acids or aryl halides, is not a standard synthetic route. The primary pathway remains the direct O-functionalization of the corresponding phenol.

Purification and Isolation Techniques for Aryl Triflates

The purification and isolation of aryl triflates like this compound are critical steps to obtain a product of high purity, which is often necessary for subsequent applications, particularly in cross-coupling reactions where catalyst purity is paramount. The chosen method depends on the physical properties of the triflate (e.g., solid or liquid) and the nature of the impurities.

Aqueous Workup: Following the reaction, a standard workup procedure typically involves quenching the reaction mixture with water or an aqueous solution. This step hydrolyzes any remaining triflic anhydride and helps to remove water-soluble byproducts and excess base. The organic layer containing the product is then washed sequentially with dilute acid (e.g., HCl) to remove amine bases, followed by water and brine.

Solvent Evaporation: For reactions conducted under biphasic aqueous conditions, a simple and efficient isolation method involves separating the organic phase and evaporating the solvent. organic-chemistry.orgnih.gov This often yields a crude product that may be sufficiently pure for some applications.

Chromatography: Flash column chromatography using silica (B1680970) gel is one of the most common and effective methods for purifying aryl triflates. acs.org A suitable eluent system, typically a mixture of non-polar and polar solvents like hexanes and ethyl acetate (B1210297), is used to separate the desired product from starting materials and non-polar byproducts. In some cases, a simple filtration through a plug of silica gel is sufficient to remove baseline impurities.

Recrystallization/Washing: If the aryl triflate is a solid, recrystallization from an appropriate solvent system can be a highly effective purification technique. Alternatively, if the product is a solid with high insolubility in a particular solvent while the impurities are soluble, washing the crude solid with that solvent (e.g., hot THF) can be an effective purification strategy. acs.org

The following table outlines various purification techniques applicable to aryl triflates.

TechniqueDescriptionApplication
Aqueous Workup Washing the organic reaction mixture with water, dilute acid, and brine.Removal of water-soluble impurities, excess base, and hydrolyzed reagents.
Flash Chromatography Separation of compounds based on polarity by passing the mixture through a silica gel column.Widely used for purifying both liquid and solid aryl triflates to a high degree of purity. acs.org
Filtration Passing the product solution through a short pad of silica gel.Quick removal of highly polar impurities.
Recrystallization/Washing Dissolving the solid product in a hot solvent and allowing it to cool and crystallize, or washing the solid with a solvent.Purification of solid aryl triflates. acs.org

Reactivity and Mechanistic Investigations of 2 Chloro 4 Nitrophenyl Triflate

Role as an Electrophilic Reagent

2-Chloro-4-nitrophenyl triflate functions as a versatile electrophilic reagent. The specific reaction pathway—nucleophilic aromatic substitution (SNAr) or metal-catalyzed cross-coupling—is determined by the choice of nucleophile, reaction conditions, and catalyst system.

Nucleophilic Substitution Reactions

The SNAr mechanism is a principal pathway for the reactions of this compound with various nucleophiles. wikipedia.org This pathway is favored due to the presence of the nitro group, which is a powerful activating group positioned para to the halogen leaving group. wikipedia.orglibretexts.org This arrangement effectively stabilizes the negatively charged intermediate, known as a Meisenheimer complex, through resonance. wikipedia.orgyoutube.com The reaction proceeds via a two-step addition-elimination mechanism where the nucleophile first attacks the carbon bearing the chlorine atom, followed by the departure of the chloride ion to restore aromaticity. masterorganicchemistry.com

While direct experimental data for this compound is limited, its reactivity can be reliably predicted based on the well-documented behavior of analogous compounds like 1-chloro-2,4-dinitrobenzene (B32670). rsc.orgresearchgate.net

The reaction of activated aryl halides with carbon-based nucleophiles, such as organolithium or Grignard reagents, can lead to the formation of new carbon-carbon bonds. In the context of an SNAr mechanism, carbanions would attack the electron-deficient carbon atom bearing the chlorine atom. However, these strong, hard nucleophiles can also have complex reactivity, including potential interactions with the nitro group. Palladium-catalyzed cross-coupling reactions are often the preferred method for forming C-C bonds with these substrates.

The reaction of this compound with primary and secondary amines is expected to proceed readily via an SNAr pathway to yield the corresponding N-substituted 2-amino-4-nitrophenyl triflate derivatives. The rate of these reactions is influenced by both the basicity and the steric hindrance of the amine. epa.gov Kinetic studies on the analogous reaction between 1-chloro-2,4-dinitrobenzene and various amines have shown that the reaction proceeds cleanly, with the rate being highly dependent on the amine's structure. rsc.orgresearchgate.net For instance, less sterically hindered amines are generally more reactive. epa.gov

Oxygen-based nucleophiles, such as alkoxides and phenoxides, are effective in displacing the activated chlorine atom in SNAr reactions to form aryl ethers. libretexts.org The reaction with an alkoxide like sodium methoxide (B1231860) would yield a methoxy-substituted phenyl triflate. The reactivity of the alkoxide is generally high due to its strong nucleophilicity. libretexts.org Phenoxides also participate in these reactions, leading to the formation of diaryl ethers.

Thiolates are powerful nucleophiles and are expected to react rapidly with this compound. masterorganicchemistry.com The reaction with a thiophenolate would displace the chloride to form a diaryl thioether. Sulfur nucleophiles are generally more reactive than their oxygen counterparts in SNAr reactions due to sulfur's higher polarizability and nucleophilicity. masterorganicchemistry.com In some cases, with highly activated systems, a thiol itself can be a sufficiently strong nucleophile to displace a leaving group. nih.gov

Palladium-Catalyzed Cross-Coupling Reactions

The triflate group (-OTf) is one of the most effective leaving groups for palladium-catalyzed cross-coupling reactions. nih.govorganic-chemistry.org These reactions typically involve the oxidative addition of the aryl triflate to a palladium(0) complex, which is often the rate-determining step, followed by transmetalation with a nucleophilic partner and reductive elimination to yield the product and regenerate the catalyst. youtube.comnumberanalytics.com A wide array of C-C and C-heteroatom bonds can be formed using this methodology. nih.govwikipedia.org

Electron-deficient aryl triflates, such as this compound, are considered superior coupling partners in many palladium-catalyzed systems. nih.gov Various established methods like the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings are applicable.

In the Suzuki-Miyaura coupling, an organoboron reagent is coupled with the aryl triflate in the presence of a palladium catalyst and a base to form a new C-C bond, yielding a biaryl compound. youtube.com The Buchwald-Hartwig amination allows for the formation of C-N bonds by coupling amines with aryl triflates, a reaction of immense importance in medicinal chemistry. wikipedia.orgorganic-chemistry.org The choice of a specific phosphine (B1218219) ligand is crucial for achieving high efficiency, especially with electron-deficient substrates. researchgate.net

Suzuki-Miyaura Coupling with Organoboron Compounds

The Suzuki-Miyaura coupling, a cornerstone of modern organic synthesis for forming carbon-carbon bonds, has been explored with substrates like this compound. acs.orgnih.gov The reaction's outcome is highly dependent on the choice of catalyst, ligands, and reaction conditions, which can direct the coupling to occur selectively at either the C-Cl or the C-OTf bond.

Research has demonstrated that for chloroaryl triflates, ligand-free, palladium-catalyzed Suzuki-Miyaura reactions can proceed with exceptional selectivity for the triflate group. For instance, using a simple palladium source like PdCl2 in a polar aprotic solvent such as acetonitrile (B52724), with KF as the base, results in exclusive cross-coupling at the C-OTf bond, leaving the C-Cl bond intact. nsf.gov This selectivity is attributed to the specific mechanism operative under these conditions. Both electron-rich and electron-deficient aryl boronic acids have been shown to be effective coupling partners in these reactions. nsf.gov

Conversely, the selectivity can be reversed by employing specific ligands. N-heterocyclic carbene (NHC) ligands, for example, can steer the reaction's course. It has been reported that the use of the NHC ligand SIMes with a palladium catalyst promotes selective coupling at the triflate group, whereas the SIPr ligand favors coupling at the chloride. digitellinc.com This ligand-dependent orthogonality provides a powerful tool for selectively functionalizing either position of the chloroaryl triflate.

Table 1: Ligand-Free Suzuki-Miyaura Coupling of a Chloroaryl Triflate nsf.gov

Entry Solvent Dielectric Constant (ε) Additive Yield of Triflate Coupling Product (%) Yield of Starting Material (%)
1 Dioxane 2.2 none 0 94
2 Toluene (B28343) 2.4 none 0 92
3 THF 7.5 none 0 93
4 Acetone 20.5 none 88 0
5 Ethanol 25.1 none 73 14
6 DMF 38.2 none 78 0
7 Acetonitrile 36.6 none 95 0
8 Acetonitrile 36.6 NBu4Cl 46 45
9 Acetonitrile 36.6 NBu4Br 57 35
10 Acetonitrile 36.6 NBu4I 6 82
11 DMSO 47.2 none 68 0
12 Water 80.1 none 0 0

Conditions: 4-chloro-3-methylphenyl triflate, o-tolylboronic acid, PdCl2, KF, room temperature.

Heck Reactions with Alkenes

The Heck reaction, which forms a substituted alkene by coupling an unsaturated halide or triflate with an alkene, is a powerful tool in C-C bond formation. wikipedia.orgorganic-chemistry.org This palladium-catalyzed process typically involves an aryl or vinyl halide/triflate, an alkene, a base, and a palladium catalyst. wikipedia.orgbyjus.com The reaction is known for its high stereoselectivity, generally favoring the trans product. organic-chemistry.orgbyjus.com

Aryl triflates are effective electrophiles in the Heck reaction. wikipedia.org The reaction mechanism proceeds through a Pd(0)/Pd(II) catalytic cycle, initiated by the oxidative addition of the palladium catalyst into the aryl-triflate bond. wikipedia.orgbyjus.com The choice of catalyst, which can range from palladium(II) acetate (B1210297) to tetrakis(triphenylphosphine)palladium(0), and ligands like triphenylphosphine (B44618) or BINAP, is crucial for the reaction's success. byjus.com The reaction is enhanced by electron-withdrawing substituents on the alkene partner, making acrylates ideal substrates. byjus.com

For a substrate like this compound, the Heck reaction offers the potential for selective vinylation. Given the higher reactivity of the triflate group under many palladium-catalyzed conditions, the reaction would be expected to occur preferentially at the C-OTf bond. This allows for the introduction of an alkene moiety, leading to the synthesis of substituted styrenes bearing nitro and chloro functionalities.

Stille Coupling and Other Metal-Catalyzed Processes

The Stille reaction is a versatile cross-coupling method that pairs an organotin compound with an organic electrophile, such as a halide or triflate, under palladium catalysis. chemeurope.comwikipedia.org This reaction is widely used due to the air and moisture stability of organostannanes and its tolerance of a wide range of functional groups. nih.gov The electrophile (X) is typically a halide (Cl, Br, I) or a pseudohalide like triflate (OTf). chemeurope.comwikipedia.org

The mechanism involves a catalytic cycle featuring oxidative addition, transmetalation, and reductive elimination. wikipedia.org For substrates containing both a halide and a triflate, like this compound, the chemoselectivity of the Stille coupling can be controlled by the reaction conditions. Seminal work on bromophenyl triflates demonstrated that the choice of solvent and the presence of additives like lithium chloride can dramatically switch the site of reaction. nih.gov For example, using Pd(PPh3)4 in a non-polar solvent like 1,4-dioxane (B91453) can favor coupling at the C-Br bond, while using PdCl2(PPh3)2 with LiCl in a polar solvent like DMF can direct the coupling to the C-OTf bond. nih.gov This tunability is crucial for the selective synthesis of complex molecules.

Although trimethylstannyl compounds show higher reactivity, their high toxicity often leads to the preference for tributylstannyl reagents. chemeurope.com The reaction is typically performed under an inert atmosphere to prevent the oxidation of the palladium catalyst. chemeurope.com

Regioselectivity and Stereoselectivity in Coupling Reactions

The regioselectivity in cross-coupling reactions of this compound is a critical aspect, determined by the relative reactivity of the C-Cl and C-OTf bonds. Generally, the C-OTf bond is more reactive towards oxidative addition to a Pd(0) catalyst than the C-Cl bond, especially in electron-deficient systems. This inherent reactivity difference often leads to selective coupling at the triflate position. nsf.gov

However, this selectivity is not absolute and can be manipulated. As seen in Suzuki-Miyaura and Stille couplings, the choice of ligands and additives is paramount. digitellinc.comnih.gov Ligand-free Suzuki couplings in polar solvents show a strong preference for triflate activation. nsf.gov In contrast, specific phosphine or N-heterocyclic carbene ligands can reverse this preference, enabling selective reaction at the chloride. digitellinc.com In Stille couplings, the addition of lithium chloride has been shown to promote C-OTf coupling, likely by stabilizing the palladium complex formed after oxidative addition. nih.gov

Table 2: Chemoselectivity in Stille Coupling of 4-Bromophenyl Triflate nih.gov

Catalyst Solvent Additive Temperature Ratio (C-Br coupling : C-OTf coupling)
Pd(PPh₃)₄ Dioxane None Reflux 33 : 1
PdCl₂(PPh₃)₂ Dioxane None Reflux >99 : 1

Stereoselectivity is primarily relevant in reactions like the Heck coupling or when using vinyl organometallics in Suzuki or Stille reactions. The Heck reaction is known to have a high propensity for trans selectivity in the resulting alkene product. byjus.com In Suzuki-Miyaura couplings of vinyl triflates, the stereochemical outcome (retention or inversion of the double bond configuration) has been shown to be dependent on the palladium catalyst's ligand system. beilstein-journals.orgd-nb.info For instance, Pd(PPh₃)₄ often leads to retention of configuration, while catalysts with bidentate ligands like dppf can lead to isomerization. beilstein-journals.orgd-nb.info

Triflate as a Superior Leaving Group in Electron-Deficient Systems

The triflate (CF₃SO₃⁻) group is one of the best leaving groups in organic chemistry due to the high stability of its corresponding anion, which is the conjugate base of the superacid, triflic acid. This stability is a result of extensive resonance delocalization and the strong inductive effect of the trifluoromethyl group.

Comparison with Halide Leaving Groups in Cross-Coupling

In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the Pd(0) catalyst to the electrophile (Ar-X). The rate of this step generally follows the trend of Ar-I > Ar-OTf > Ar-Br >> Ar-Cl. However, this order can be significantly influenced by the electronic nature of the aryl ring and the specific catalytic system employed.

In electron-deficient systems, such as this compound, the C-OTf bond is significantly more reactive than the C-Cl bond. The strong electron-withdrawing effect of the nitro group makes the aryl ring electron-poor, which facilitates the oxidative addition step for both leaving groups but accentuates the superior leaving group ability of the triflate. This often allows for chemoselective reactions where the triflate reacts while the chloride remains untouched. nsf.gov

The ability to tune this selectivity is a key feature of modern catalysis. While triflate is inherently more reactive, conditions have been developed to override this natural preference:

Triflate-Selective Coupling : Achieved under ligand-free conditions or with specific ligands like SIMes that favor C-OTf bond activation. nsf.govdigitellinc.com

Chloride-Selective Coupling : Requires more specialized catalysts, often involving electron-rich, bulky phosphine or NHC ligands (e.g., SIPr) that can activate the stronger C-Cl bond. digitellinc.com The addition of salts like LiCl can also influence selectivity, in some cases favoring triflate coupling by stabilizing intermediates. nih.gov

This differential reactivity makes di-functionalized compounds like this compound valuable platforms for sequential, site-selective cross-coupling reactions, enabling the synthesis of complex, highly substituted aromatic compounds.

Kinetic Studies and Reaction Rate Determination

Kinetic studies provide quantitative insight into reaction mechanisms and the factors influencing reaction rates. For nucleophilic aromatic substitution (SNAr) reactions, the nature of the leaving group is a critical determinant of the reaction rate.

A kinetic study on the reactions of the structurally similar 4-chloro-2-nitrophenyl benzoates with cyclic secondary amines revealed important mechanistic details. koreascience.kr In these systems, the reaction proceeds via a stepwise mechanism involving the formation of a Meisenheimer complex. The study showed that for weakly basic amines, the breakdown of this intermediate (the k₂ step) is the rate-determining step (RDS). However, as the basicity of the nucleophilic amine increases, the RDS can shift to the initial formation of the Meisenheimer complex (the k₁ step). koreascience.kr

A Brønsted-type plot for the reaction of 4-chloro-2-nitrophenyl benzoate (B1203000) showed a downward curve, which is indicative of this change in the rate-determining step. koreascience.kr The plot yielded two different slopes (β values), β₂ = 0.85 for the less basic amines and β₁ = 0.24 for the more basic amines, with the transition occurring around a pKa of 10.5. koreascience.kr

Applications in Advanced Organic Synthesis

Construction of Complex Aromatic and Heteroaromatic Systems

No specific research is available on the use of 2-Chloro-4-nitrophenyl triflate for the synthesis of functionalized anilines and phenols.

There are no documented instances of this compound being used in the total synthesis of natural products.

The role of this compound as a direct precursor for bioactive molecules or pharmaceuticals has not been established in the available literature.

Triflate as an Activating Group for Further Transformations

Specific examples of C-C bond formation reactions, such as Suzuki, Stille, or Heck couplings, utilizing this compound are not reported.

Detailed research on C-N (e.g., Buchwald-Hartwig amination) and C-O bond formation reactions involving this compound is not available.

Table of Compounds

Since no reactions or specific compounds related to the application of this compound could be discussed, a table of compounds is not applicable.

Future Directions and Emerging Research Avenues

Development of Greener Synthetic Pathways

The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce environmental impact and enhance safety. Future research on 2-Chloro-4-nitrophenyl triflate will likely focus on developing more sustainable synthetic routes.

Current methods for the synthesis of aryl triflates and nitroaromatic compounds often rely on traditional approaches that may involve hazardous reagents and solvents. royalsocietypublishing.orgpsu.edu Future efforts will likely explore:

Aqueous Reaction Conditions: The synthesis of aryl triflates has been demonstrated under biphasic basic aqueous conditions, which circumvents the need for amine bases and allows for simpler product isolation. researchgate.net Applying and optimizing such conditions for the synthesis of this compound could significantly improve the environmental footprint of its production.

Alternative Solvents and Reagents: The use of ionic liquids, which are non-volatile and can often be recycled, presents a greener alternative to traditional organic solvents. royalsocietypublishing.orgorganic-chemistry.org Similarly, the development of solid-supported triflating reagents, such as polystyrene-supported N-phenyltrifluoromethanesulfonimide, can simplify purification processes through simple filtration and allow for reagent recycling. hku.hk

Energy-Efficient Methods: Microwave-assisted synthesis and ultrasound-assisted processes are recognized as green techniques that can accelerate reaction times and reduce energy consumption. royalsocietypublishing.orgjetir.org Investigating the application of these technologies to the synthesis of this compound could lead to more efficient and economical production methods.

Catalytic Nitration: While the introduction of the nitro group is a key step, traditional nitration methods often use strong acids with significant environmental drawbacks. psu.edu Research into milder, catalytic nitration methods, potentially using solid acid catalysts or metal-modified clays, could offer a more sustainable alternative for the synthesis of the precursor, 2-chloro-4-nitrophenol (B164951). organic-chemistry.org

Exploration of Novel Catalytic Systems

The triflate group of this compound makes it an excellent electrophile for a wide range of cross-coupling reactions. Future research will undoubtedly focus on expanding the catalytic toolbox to enable new transformations and improve the efficiency of existing ones.

Palladium-catalyzed reactions are central to the chemistry of aryl triflates, with significant research focused on ligand development to control reactivity and selectivity. acs.orgnih.gov Key future directions include:

Advanced Ligand Design: The development of new phosphine (B1218219) and N-heterocyclic carbene (NHC) ligands will continue to be a major focus. nih.govrsc.orgnih.gov These ligands can be designed to enhance catalyst stability, activity, and selectivity, particularly in challenging cross-coupling reactions. For instance, bulky, electron-rich ligands have been shown to be effective for the cross-coupling of aryl triflates. nih.gov

Multimetallic Catalysis: The use of multimetallic systems, such as those combining nickel and palladium, has shown promise for the cross-coupling of challenging substrates like aryl chlorides with aryl triflates. acs.org Exploring such systems for reactions involving this compound could unlock novel reactivity patterns, especially for selective transformations at the chloro- or triflate-substituted positions.

Denitrative Coupling: A more recent and exciting area is the use of the nitro group itself as a coupling handle. Transition-metal-catalyzed denitrative coupling reactions of nitroarenes have emerged as a powerful tool for C-C and C-heteroatom bond formation. nih.govacs.org Developing catalytic systems that can selectively activate the C-NO2 bond of this compound would open up entirely new avenues for its application.

Asymmetric Catalysis: For the synthesis of chiral molecules, the development of enantioselective catalytic systems is paramount. Future research could focus on designing chiral ligands that can induce asymmetry in cross-coupling reactions involving this compound, leading to the synthesis of valuable, enantioenriched compounds.

Integration into Flow Chemistry and Automation

Flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability. ewadirect.com The integration of this compound into flow chemistry workflows is a promising area for future research.

The hazardous and highly exothermic nature of nitration reactions makes them particularly well-suited for flow chemistry, which offers better control and safety. ewadirect.comresearchgate.netrsc.org Future applications could involve:

Continuous Synthesis: Developing a continuous flow process for the synthesis of this compound, potentially starting from the nitration of chlorobenzene (B131634) derivatives, would allow for safer and more efficient production. researchgate.netgoogle.comnih.gov

Automated Optimization: Flow chemistry platforms can be coupled with automated systems for reaction optimization, allowing for rapid screening of reaction conditions to identify the optimal parameters for yield and selectivity. umontreal.ca

Applications in Materials Science and Polymer Chemistry

The rigid, functionalized aromatic structure of this compound makes it an attractive monomer or building block for the synthesis of advanced materials and polymers.

While the direct use of this compound in this context is not yet widely reported, related compounds offer insights into potential future applications:

Functional Polymers: Aryl triflates can be used as monomers in polymerization reactions to create functional polymers. iastate.edu The presence of the chloro and nitro groups on the aromatic ring of this compound could be exploited to tune the electronic and physical properties of the resulting polymers.

Polymer Post-Functionalization: The reactivity of the triflate and chloro groups could be utilized for the post-polymerization modification of existing polymers, allowing for the introduction of specific functionalities.

Synthesis of Conjugated Materials: The cross-coupling capabilities of this compound make it a potential precursor for the synthesis of conjugated oligomers and polymers, which are of interest for applications in organic electronics. acs.org

RAFT Polymerization: The synthesis of poly(p-nitrophenyl acrylate) via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization demonstrates the utility of nitrophenyl groups in controlled polymerization methods. researchgate.net This suggests that derivatives of this compound could be designed as monomers for RAFT or other controlled radical polymerization techniques.

Advanced Computational Approaches for Predictive Synthesis

Computational chemistry has become an indispensable tool in modern chemical research, enabling the prediction of reaction outcomes, the elucidation of reaction mechanisms, and the rational design of catalysts and reagents. rsc.orgscispace.comnih.gov

For this compound, computational studies can provide valuable insights into:

Reaction Mechanism and Selectivity: Density Functional Theory (DFT) calculations can be used to model the reaction pathways of various transformations involving this compound, such as oxidative addition to a metal catalyst. researchgate.netresearchgate.net This can help in understanding the factors that govern regioselectivity (i.e., reaction at the chloro vs. triflate position) and in designing catalysts that favor a desired outcome.

Predictive Modeling: Machine learning algorithms, trained on large datasets of experimental reactions, are being developed to predict the products of chemical reactions with increasing accuracy. nih.govresearchgate.net Such models could be applied to predict the outcomes of novel reactions involving this compound, thereby accelerating the discovery of new synthetic methodologies.

Catalyst and Ligand Design: Computational screening of virtual libraries of ligands can help identify promising candidates for specific catalytic transformations, reducing the experimental effort required for catalyst optimization. nih.govchemrxiv.org This approach can be used to design bespoke catalysts for reactions involving this compound.

Understanding Reactivity: Computational models can provide a quantitative understanding of the reactivity of different electrophilic sites within the molecule. rsc.orgscispace.com For instance, models have been developed to predict the relative reactivity of aryl triflates, bromides, and chlorides towards oxidative addition, which is crucial for planning selective cross-coupling reactions. rsc.orgscispace.com

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.